3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a tetrahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The tetrahydroquinazoline core can be synthesized via a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde or ketone. The final step involves the coupling of the oxadiazole and tetrahydroquinazoline intermediates under suitable conditions, such as the use of a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it could act as an inhibitor of a key enzyme involved in a metabolic pathway, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular targets and pathways would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- **1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- **1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- **1-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness
The uniqueness of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the tetrahydroquinazoline core allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications and material properties.
Properties
Molecular Formula |
C26H22N4O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-18-9-5-6-12-20(18)24-27-23(33-28-24)17-30-22-14-8-7-13-21(22)25(31)29(26(30)32)16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3 |
InChI Key |
FSKAFINURKPJLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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